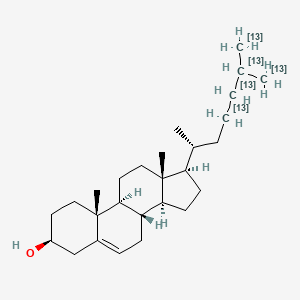

Cholesterol-13C5

Descripción

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QVICAUPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholesterol-13C5: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of Cholesterol-13C5, its applications in metabolic research, and detailed experimental methodologies.

This compound is a stable isotope-labeled version of cholesterol, where five carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, particularly in the fields of metabolism, clinical diagnostics, and drug development. Its non-radioactive nature makes it a safer alternative to radiolabeled isotopes for in vivo studies.[1][2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 150044-24-9 | [3][4][5] |

| Molecular Formula | C₂₂¹³C₅H₄₆O | |

| Molecular Weight | 391.62 g/mol | |

| Exact Mass | 391.37200 Da | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Density | 0.988 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

This compound serves as a powerful tracer for studying cholesterol metabolism and transport. Its incorporation into biological systems allows for the precise tracking of cholesterol's fate, providing insights into complex metabolic pathways.

Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace its movement through various metabolic pathways, such as cholesterol biosynthesis and reverse cholesterol transport. This allows for the quantification of metabolic rates and the identification of key regulatory points.

Internal Standard for Quantification: In analytical chemistry, particularly in mass spectrometry-based methods, this compound is an ideal internal standard for the accurate quantification of endogenous cholesterol in biological samples. Its chemical behavior is nearly identical to that of unlabeled cholesterol, but its distinct mass allows for precise differentiation and normalization.

Drug Development: In the realm of drug development, cholesterol is a key component of lipid nanoparticles (LNPs) used for the delivery of various therapeutic agents, including mRNA vaccines and gene therapies. This compound can be used in formulation studies to track the stability and delivery of these nanoparticles.

Key Metabolic Pathways

Understanding the central pathways of cholesterol metabolism is crucial for designing and interpreting experiments using this compound.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form cholesterol. The rate-limiting step is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, a key target for statin drugs.

Reverse Cholesterol Transport Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This pathway is critical for maintaining cholesterol homeostasis and is a key area of research in cardiovascular disease. High-density lipoprotein (HDL) plays a central role in this process.

Experimental Protocols

The use of this compound in research requires robust and validated experimental protocols. Below are outlines for common applications.

Quantification of this compound by Isotope Dilution Mass Spectrometry (IDMS)

This protocol provides a general workflow for the accurate measurement of this compound in biological samples such as plasma or cell lysates.

Methodology Details:

-

Sample Preparation: A known amount of unlabeled cholesterol is added as an internal standard to a precisely measured volume or weight of the biological sample.

-

Saponification: To measure total cholesterol, cholesteryl esters are hydrolyzed to free cholesterol using a strong base (e.g., potassium hydroxide in ethanol).

-

Extraction: The total cholesterol is extracted from the aqueous matrix into an organic solvent (e.g., hexane or chloroform/methanol).

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of cholesterol is often derivatized (e.g., to a trimethylsilyl ether) to improve volatility and chromatographic performance. This step may not be necessary for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Spectrometry Analysis: The sample is injected into the mass spectrometer, and the instrument is set to monitor the specific mass-to-charge ratios (m/z) for both this compound and the unlabeled cholesterol standard.

-

Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the labeled to the unlabeled cholesterol against a calibration curve prepared with known concentrations.

Tracking Cholesterol Biosynthesis in Cultured Cells

This protocol outlines the steps to trace the incorporation of a ¹³C-labeled precursor into newly synthesized cholesterol in a cell culture system.

Methodology Details:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

Labeling: Replace the standard culture medium with a medium containing a known concentration of a ¹³C-labeled precursor, such as [U-¹³C]-glucose or ¹³C-acetate. This compound can be used as a standard for comparison.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled precursor.

-

Cell Lysis and Lipid Extraction: After incubation, wash the cells to remove any remaining labeled medium. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).

-

Analysis by Mass Spectrometry: Analyze the lipid extract by GC-MS or LC-MS to determine the isotopic enrichment in the cholesterol pool. This will reveal the extent to which the cells have synthesized new cholesterol from the provided labeled precursor. A detailed protocol for tracking cholesterol biosynthesis in cultured HCC cells using 13C compound-specific stable isotopic tracers has been published.

Safety and Handling

While this compound is a stable, non-radioactive isotope, standard laboratory safety practices should always be followed. It is considered non-hazardous, but as with any chemical, unpredictable reactions are possible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at -20°C.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

This technical guide provides a comprehensive foundation for the use of this compound in research. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 2. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol Biosynthesis [merckmillipore.com]

- 5. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

Cholesterol-13C5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cholesterol-13C5, a stable isotope-labeled cholesterol analog, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, summarizes its application in metabolic research, and provides detailed experimental methodologies.

Core Data Presentation

This compound is a non-radioactive tracer used in studies of cholesterol metabolism.[1] Its key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 150044-24-9 | [1] |

| Molecular Weight | 391.62 g/mol | [1] |

| Molecular Formula | C₂₂¹³C₅H₄₆O | [1] |

Experimental Protocols

This compound is a valuable tool for investigating cholesterol absorption, synthesis, and overall metabolism in vivo.[1] The dual-isotope method is a common experimental approach for accurately measuring cholesterol absorption. The following is a detailed protocol synthesized from established methodologies.

Dual-Isotope Method for Cholesterol Absorption Measurement

This method involves the simultaneous administration of two different isotopically labeled cholesterol tracers, one orally and one intravenously. By comparing the plasma concentrations of the two tracers over time, the percentage of cholesterol absorbed from the gastrointestinal tract can be accurately determined.

Materials:

-

This compound (for intravenous administration)

-

Deuterated cholesterol (e.g., Cholesterol-d7) or another isotopically distinct labeled cholesterol (for oral administration)

-

A suitable vehicle for solubilizing cholesterol (e.g., Intralipid or a similar fat emulsion)

-

Saline solution

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Tracer Preparation:

-

Prepare the intravenous (IV) tracer by solubilizing a known amount of this compound in a sterile, injectable fat emulsion. The final concentration should be suitable for accurate dosing.

-

Prepare the oral tracer by dissolving a known amount of the second cholesterol isotope (e.g., Cholesterol-d7) in a carrier oil or incorporating it into a test meal.

-

-

Subject Preparation:

-

Subjects should fast overnight prior to the study.

-

A baseline blood sample is collected to determine the natural isotopic abundance of cholesterol.

-

-

Tracer Administration:

-

Administer the prepared this compound solution intravenously.

-

Simultaneously, administer the oral cholesterol tracer.

-

-

Blood Sample Collection:

-

Collect blood samples at predetermined time points after tracer administration. A typical schedule might include samples at 2, 4, 8, 24, 48, 72, and 96 hours post-administration to capture the kinetic profile of both tracers.

-

-

Sample Processing:

-

Separate plasma from whole blood by centrifugation.

-

Extract total lipids from the plasma samples using a standard method such as the Folch or Bligh-Dyer procedure.

-

Saponify the lipid extract to release free cholesterol from its esterified form.

-

Derivatize the extracted cholesterol to a more volatile form (e.g., trimethylsilyl ether) for GC-MS analysis. This step is crucial for improving chromatographic separation and ionization efficiency.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples using GC-MS or LC-MS.

-

Use selected ion monitoring (SIM) to quantify the abundance of the molecular ions corresponding to unlabeled cholesterol, this compound, and the oral cholesterol tracer.

-

-

Data Analysis:

-

Calculate the ratio of the oral tracer to the intravenous (this compound) tracer in the plasma at each time point.

-

The percentage of cholesterol absorption is determined from the ratio of the area under the curve (AUC) of the plasma concentration-time profiles for the oral and intravenous tracers.

-

Visualizations

Experimental Workflow for Cholesterol Absorption Study

The following diagram illustrates the key steps in a typical cholesterol absorption study utilizing this compound and another stable isotope-labeled cholesterol tracer.

References

Unraveling Cholesterol Dynamics: A Technical Guide to Cholesterol-13C5 as a Stable Isotope Tracer

For Researchers, Scientists, and Drug Development Professionals

Cholesterol-13C5 is a non-radioactive, stable isotope-labeled form of cholesterol that serves as a powerful tracer for elucidating the complexities of cholesterol metabolism in vivo and in vitro. Its use has become a cornerstone in metabolic research, offering a safe and effective alternative to traditional radioactive tracers for longitudinal studies in humans. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in studying cholesterol biosynthesis, transport, and absorption.

Core Principles of this compound Tracing

Stable isotope tracers like this compound are biologically identical to their unlabeled counterparts, ensuring they are processed through the same metabolic pathways without altering the underlying physiology. The five ¹³C atoms on the cholesterol molecule act as a "heavy" label, allowing it to be distinguished from the naturally abundant ¹²C-cholesterol by mass spectrometry. This distinction enables researchers to track the fate of the administered tracer over time, providing critical insights into the kinetics of various metabolic processes.

The primary applications of this compound revolve around quantifying key aspects of cholesterol homeostasis:

-

Reverse Cholesterol Transport (RCT): By introducing labeled cholesterol into peripheral tissues or the bloodstream, researchers can trace its movement back to the liver for excretion, a critical pathway in preventing atherosclerosis.

-

Cholesterol Absorption: Oral administration of this compound allows for the precise measurement of dietary cholesterol uptake by the intestines.

-

Cholesterol Biosynthesis: While not a direct tracer for synthesis (which typically uses labeled precursors like ¹³C-acetate), this compound is essential in multi-tracer studies to model the overall cholesterol pool and its turnover.

-

Drug Efficacy Studies: Pharmaceutical interventions aimed at modifying cholesterol metabolism can be quantitatively assessed by observing their impact on the kinetics of this compound.

Quantitative Data from this compound Tracer Studies

The following tables summarize typical quantitative data obtained from studies utilizing this compound. These values can vary significantly based on the study population, experimental design, and analytical methods.

| Parameter | Typical Value/Range | Study Population | Notes |

| Intravenous Tracer Dose | 15 - 65 mg | Humans | Solubilized in a fat emulsion for injection. The dose is chosen to be detectable above the natural abundance of ¹³C.[1] |

| Oral Tracer Dose | 30 mg | Humans | Administered with a meal to measure dietary absorption.[2] |

| Tracer Enrichment in Plasma | Varies over time | Humans | Peaks within hours to days and then follows a multi-exponential decay curve over weeks.[1] |

| Cholesterol Absorption | 53.5% ± 8.5% (SD) | Healthy Humans | Measured as the plasma ratio of orally administered tracer to intravenously administered tracer.[2] |

| Lipoprotein Fraction | Parameter | Typical Value/Range (µmol/L/h) | Notes |

| HDL | Cholesteryl Ester Transfer Rate to ApoB-lipoproteins | ~58 | Measured by the appearance of the tracer in VLDL and LDL fractions after its initial incorporation into HDL.[3] |

| Whole Blood | Cholesteryl Ester Increase Rate | 86 - 118 | Reflects the activity of lecithin-cholesterol acyltransferase (LCAT) and cholesteryl ester transfer protein (CETP). |

Key Metabolic Pathways Investigated with this compound

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process primarily occurring in the liver. It begins with acetyl-CoA and proceeds through a series of intermediates. While this compound is not a direct tracer of this pathway, understanding its steps is crucial for interpreting data from comprehensive metabolic studies that may also use precursors like ¹³C-acetate. The rate-limiting step is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, a major target for statin drugs.

Reverse Cholesterol Transport (RCT) Pathway

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, thereby protecting against atherosclerosis. This compound is an invaluable tool for tracing this pathway.

Experimental Protocols

In Vivo Human Study of Cholesterol Absorption

This protocol is based on the dual-isotope method to determine the percentage of dietary cholesterol absorbed.

Objective: To quantify the fractional absorption of dietary cholesterol.

Materials:

-

[23,24,25,26,27-¹³C₅]cholesterol (intravenous tracer)

-

[26,26,26,27,27,27-²H₆]cholesterol (oral tracer)

-

Sterile fat emulsion (e.g., Intralipid) for IV injection

-

Standardized meal

-

Blood collection tubes (EDTA)

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Baseline Sampling: Collect a baseline blood sample from the subject after an overnight fast.

-

Tracer Administration:

-

Intravenous: Prepare a sterile solution of 15 mg of [¹³C₅]cholesterol in a fat emulsion. Administer as a bolus intravenous injection.

-

Oral: Incorporate 30 mg of [²H₆]cholesterol into a standardized meal. The subject consumes the meal immediately after the IV injection.

-

-

Blood Sampling: Collect blood samples at scheduled time points (e.g., 4, 8, 24, 48, 72, and 96 hours post-administration).

-

Plasma Separation: Centrifuge blood samples at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Lipid Extraction and Derivatization:

-

Extract total lipids from plasma using a chloroform:methanol (2:1, v/v) solution (Folch method).

-

Saponify the lipid extract with ethanolic potassium hydroxide to hydrolyze cholesteryl esters.

-

Extract the non-saponifiable fraction (containing free cholesterol) with hexane.

-

Derivatize the cholesterol to its trimethylsilyl (TMS) ether form using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of both tracers.

-

-

Calculation:

-

Calculate the tracer-to-tracee ratio (TTR) for both the ¹³C and ²H labeled cholesterol at each time point.

-

Percent cholesterol absorption is calculated from the plasma TTR ratio of the oral tracer to the intravenous tracer, typically using the data from day 3 when the ratio is stable.

-

In Vitro Cholesterol Efflux Assay

This protocol outlines how to measure the capacity of acceptors (like HDL) to promote cholesterol efflux from cultured cells (e.g., macrophages).

Objective: To quantify the movement of cholesterol from cells to an extracellular acceptor.

Materials:

-

Cultured macrophages (e.g., J774 or THP-1)

-

[¹³C₅]cholesterol

-

Cell culture medium (e.g., DMEM)

-

Cholesterol acceptors (e.g., Apolipoprotein A-I, HDL)

-

Reagents for lipid extraction and derivatization (as above)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Plating: Seed macrophages in multi-well plates and allow them to adhere.

-

Labeling: Incubate the cells with medium containing [¹³C₅]cholesterol for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow the tracer to equilibrate among intracellular compartments.

-

Efflux: Replace the medium with fresh serum-free medium containing the cholesterol acceptor (e.g., HDL). Incubate for a defined period (e.g., 4-24 hours).

-

Sample Collection:

-

Collect the medium, which contains the effuxed [¹³C₅]cholesterol.

-

Lyse the cells to collect the intracellular cholesterol remaining.

-

-

Lipid Extraction and Analysis:

-

Perform lipid extraction and derivatization on both the medium and the cell lysate fractions as described in the in vivo protocol.

-

Quantify the amount of [¹³C₅]cholesterol in both fractions using mass spectrometry.

-

-

Calculation:

-

Percent efflux = [¹³C₅-cholesterol in medium / (¹³C₅-cholesterol in medium + ¹³C₅-cholesterol in cells)] x 100.

-

Experimental Workflow and Data Analysis

The successful implementation of this compound tracer studies requires a well-defined workflow from sample collection to data analysis.

Conclusion

This compound is an indispensable tool in modern metabolic research, providing a safe and precise means to investigate the dynamic processes of cholesterol metabolism. For researchers and drug development professionals, a thorough understanding of the principles, quantitative aspects, and detailed experimental protocols associated with this tracer is paramount. By leveraging the power of stable isotope tracing, the scientific community can continue to unravel the intricate mechanisms of cholesterol homeostasis and develop novel therapeutic strategies to combat cardiovascular and metabolic diseases.

References

The Role of Cholesterol-13C5 in Unraveling Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope-labeled cholesterol, specifically Cholesterol-13C5, in the intricate study of cholesterol biosynthesis. By providing a stable, non-radioactive tracer, this compound allows for the precise tracking and quantification of cholesterol metabolism and its underlying pathways. This guide delves into the core methodologies, data interpretation, and the regulatory networks that govern cholesterol homeostasis, offering a comprehensive resource for professionals in metabolic research and drug development.

Introduction to Cholesterol Biosynthesis and Isotopic Tracers

Cholesterol, a lipid molecule essential for cellular structure and a precursor for steroid hormones and bile acids, is synthesized through the complex mevalonate pathway. The regulation of this pathway is critical for maintaining cellular and systemic cholesterol homeostasis, and its dysregulation is implicated in numerous diseases, including atherosclerosis and metabolic syndrome.

Stable isotope tracers, such as this compound, have emerged as powerful tools to study the dynamics of cholesterol biosynthesis in vivo and in vitro. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings. By introducing a known amount of labeled cholesterol, researchers can trace its metabolic fate, quantify synthesis rates, and elucidate the intricate regulatory mechanisms.

Key Regulatory Pathways in Cholesterol Biosynthesis

The synthesis of cholesterol is tightly controlled by a sophisticated network of signaling pathways, primarily governed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

The SREBP-2 Signaling Pathway

SREBP-2 is a master transcriptional regulator of genes involved in cholesterol synthesis and uptake.[1][2] When cellular cholesterol levels are low, the SREBP-2 precursor protein is transported from the endoplasmic reticulum to the Golgi apparatus, where it undergoes proteolytic cleavage.[2][3] The released N-terminal domain of SREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription.[3] These target genes encode key enzymes in the mevalonate pathway, including HMG-CoA synthase and HMG-CoA reductase.

The Mevalonate Pathway

The mevalonate pathway is the metabolic route for the synthesis of cholesterol and other isoprenoids. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of this pathway. A series of subsequent reactions leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for isoprenoids. The condensation of these units eventually yields squalene, which then undergoes cyclization and a series of enzymatic modifications to produce cholesterol.

Experimental Design and Protocols

The use of this compound and other stable isotope tracers in studying cholesterol biosynthesis involves a series of well-defined experimental steps, from cell culture and labeling to sample preparation and analysis.

Experimental Workflow

A typical workflow for a stable isotope tracing experiment to study cholesterol biosynthesis in cultured cells is outlined below. This workflow can be adapted for in vivo studies in animal models.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Lines: Hepatocellular carcinoma (HCC) cell lines, such as HepG2, or primary hepatocytes are commonly used models for studying hepatic cholesterol biosynthesis.

-

Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Isotopic Labeling: For studying de novo synthesis, a 13C-labeled precursor, such as U-13C6-glucose, is added to the culture medium. The cells are incubated with the labeled medium for a defined period (e.g., 24-72 hours) to allow for the incorporation of the 13C label into newly synthesized cholesterol.

2. Cell Harvesting and Lipid Extraction:

-

Harvesting: After the labeling period, the cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization or cell scraping.

-

Lipid Extraction: Total lipids are extracted from the cell pellet using a standard method, such as the Folch method, which utilizes a chloroform:methanol mixture. An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent lipid oxidation.

3. Sample Preparation for Mass Spectrometry:

-

Saponification: To measure total cholesterol (both free and esterified), the lipid extract is saponified by incubating with a strong base (e.g., methanolic KOH) to hydrolyze the cholesteryl esters.

-

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl group of cholesterol is often derivatized, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility.

4. Mass Spectrometry Analysis:

-

Instrumentation: GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the analytical platforms of choice for quantifying the incorporation of 13C into cholesterol.

-

Analysis: The mass spectrometer is operated in a mode that allows for the detection of different mass isotopologues of cholesterol, reflecting the number of 13C atoms incorporated into each molecule.

Data Presentation and Interpretation

The primary data obtained from a stable isotope tracing experiment is the mass isotopologue distribution (MID) of cholesterol. This distribution provides a quantitative measure of the contribution of the labeled precursor to the newly synthesized cholesterol pool.

Table 1: Hypothetical Mass Isotopologue Distribution of Cholesterol after Labeling with U-13C6-Glucose

| Mass Isotopologue | Relative Abundance (%) | Interpretation |

| M+0 | 60 | Unlabeled cholesterol (pre-existing or from unlabeled sources) |

| M+1 | 15 | Cholesterol with one 13C atom incorporated |

| M+2 | 10 | Cholesterol with two 13C atoms incorporated |

| M+3 | 7 | Cholesterol with three 13C atoms incorporated |

| M+4 | 5 | Cholesterol with four 13C atoms incorporated |

| M+5 | 3 | Cholesterol with five or more 13C atoms incorporated |

From the MID, the fractional synthesis rate (FSR) of cholesterol can be calculated, which represents the percentage of the cholesterol pool that is newly synthesized during the labeling period.

Applications in Drug Development

The study of cholesterol biosynthesis using stable isotope tracers like this compound has significant implications for the development of drugs targeting hypercholesterolemia and related cardiovascular diseases.

-

Target Validation: By measuring the effect of a drug candidate on the rate of cholesterol biosynthesis, researchers can validate its mechanism of action and efficacy in inhibiting key enzymes in the mevalonate pathway.

-

Pharmacodynamic Studies: Isotope tracing studies can be used to assess the pharmacodynamic effects of a drug, providing a quantitative measure of its impact on cholesterol metabolism in preclinical and clinical settings.

-

Personalized Medicine: Understanding individual variations in cholesterol synthesis rates, as determined by stable isotope methods, may help in tailoring therapeutic strategies for patients with metabolic disorders.

Conclusion

The use of this compound and other stable isotope-labeled compounds provides a powerful and safe approach to investigate the complexities of cholesterol biosynthesis. The detailed experimental protocols and analytical methods described in this guide, coupled with an understanding of the underlying regulatory pathways, enable researchers and drug development professionals to gain critical insights into cholesterol metabolism. This knowledge is instrumental in advancing our understanding of metabolic diseases and in the development of novel therapeutic interventions.

References

A Technical Guide to Foundational Research on Cholesterol-13C5 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and applications of Cholesterol-13C5, a stable isotope-labeled variant of cholesterol. It serves as a critical tool in metabolic research, offering a non-radioactive tracer for studying cholesterol metabolism, transport, and its role in cellular signaling. This document details its synthesis, analytical methods, experimental protocols, and the use of its analogs in various research contexts.

Introduction to this compound

This compound is a form of cholesterol where five carbon atoms in the tail of the molecule are replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes the molecule heavier than its natural counterpart, allowing it to be distinguished and traced using mass spectrometry (MS). Unlike radioactive tracers like ¹⁴C, ¹³C-labeled compounds are stable and non-radioactive, making them safer for use in human studies and long-term experiments.

The primary applications of this compound include:

-

Metabolic Flux Analysis: Tracking the movement and transformation of cholesterol through various metabolic pathways.

-

Isotope Dilution Mass Spectrometry (IDMS): Serving as a precise internal standard for the accurate quantification of cholesterol in biological samples.[1]

-

Protein-Lipid Interaction Studies: Investigating the binding and interaction of cholesterol with membrane proteins.[2]

The synthetic [23,24,25,26,27-13C5]cholesterol variant is commonly used for these purposes.[3] Its utility as a tracer has been validated against traditional [14C]cholesterol methods, showing highly comparable results in kinetic studies of cholesterol turnover.[3]

Synthesis and Characterization

The synthesis of isotopically labeled cholesterol and its esters is a critical process for ensuring high purity and accurate labeling for research.

Synthesis of ¹³C-Labeled Cholesterol Esters

One common method involves the condensation of cholesterol with a labeled fatty acid. For instance, ¹³C-labeled cholesterol oleate can be synthesized by reacting cholesterol with [1-¹³C]oleic acid in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This method achieves high yields after purification.[4]

-

Method 1: Condensation of cholesterol with oleic anhydride prepared from [1-¹³C] oleic acid.

-

Method 2: Reaction of cholesterol with 90% [1-¹³C]-oleic acid using DCC and DMAP as catalysts.

Biosynthesis in Yeast

Yeast-based biosynthesis offers a cost-effective method for producing ¹³C-enriched cholesterol. By metabolically engineering Saccharomyces cerevisiae and supplying ¹³C-labeled glucose or acetate as a carbon source, researchers can produce cholesterol with specific labeling patterns. For example, using 1-¹³C labeled glucose can label 15 different carbons in the cholesterol molecule.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and analysis of Cholesterol-¹³C and related compounds.

| Parameter | Value | Compound | Method/Context | Reference |

| Molecular Formula | C₂₂¹³C₅H₄₆O | This compound | - | |

| Molecular Weight | 391.62 | This compound | - | |

| Synthesis Yield | ~90% | Single-¹³C and double-¹³C-labeled cholesterol oleate | Silicic acid column chromatography purification | |

| Analytical Reproducibility | CV < 0.5% | Serum Cholesterol w/ [3,4-¹³C]cholesterol | Gas Chromatography/Mass Spectrometry (GC/MS) | |

| Kinetic Parameter Comparison | 103 ± 10.5 SD % of ¹⁴C data | [¹³C₅]cholesterol vs. [¹⁴C]cholesterol | Two-compartment cholesterol turnover model in humans |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for a typical metabolic labeling experiment and sample preparation for mass spectrometry.

Protocol: Tracking Cholesterol Biosynthesis in Cultured Cells

This protocol is adapted from methodologies used to track the biosynthesis of cholesterol from ¹³C-labeled precursors in cultured cells, such as hepatocellular carcinoma (HCC) cells.

Objective: To track the incorporation of a ¹³C-labeled precursor (e.g., D-Glucose-¹³C) into cholesterol.

Materials:

-

Cultured cells (e.g., HCC cell line)

-

¹³C-labeled D-Glucose medium

-

Phosphate-buffered saline (PBS)

-

Trypsin

-

Folch solution (Chloroform:Methanol, 2:1 v/v)

-

0.01% Butylated hydroxytoluene (BHT) solution

-

Tissue-Tearor or similar homogenizer

-

Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Replace the standard medium with the ¹³C-labeled D-Glucose medium.

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the assimilation of the tracer.

-

-

Cell Harvesting:

-

Wash the cells twice with PBS.

-

Detach the cells using Trypsin and collect them in a collection tube.

-

Centrifuge the cell suspension (e.g., at 1500 x g for 5 minutes) to pellet the cells.

-

Discard the supernatant and wash the cell pellet again with PBS.

-

-

Homogenization and Lipid Extraction:

-

Freeze-dry the cell pellet and record the dry mass.

-

Add 4 mL of 0.01% BHT solution to the sample tube to prevent oxidation.

-

Homogenize the sample using a Tissue-Tearor on ice.

-

Add cold Folch solution (e.g., 5 mL) to the homogenized sample for lipid extraction.

-

-

Sample Preparation and Analysis:

-

Isolate the lipid-containing organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Derivatize the sample if necessary for GC analysis.

-

Analyze the sample using a GC-IRMS system to determine the ¹³C enrichment in the cholesterol fraction.

-

Protocol: Isotope Dilution Mass Spectrometry (IDMS) of Serum Cholesterol

This protocol outlines the core steps for quantifying total cholesterol in a serum sample using a ¹³C-labeled internal standard.

Objective: To accurately measure total cholesterol concentration in serum.

Materials:

-

Serum sample

-

[3,4-¹³C]cholesterol or similar labeled standard

-

Reagents for hydrolysis of cholesteryl esters (e.g., alcoholic KOH)

-

Extraction solvent (e.g., hexane)

-

Derivatization agent (e.g., for silylation)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Spiking: Add a known amount of the ¹³C-labeled cholesterol internal standard to the serum sample.

-

Hydrolysis: Hydrolyze the cholesteryl esters in the serum to free cholesterol.

-

Extraction: Extract the total cholesterol (sample + standard) from the mixture using an organic solvent.

-

Derivatization: Convert the cholesterol into a more volatile derivative (e.g., a trimethylsilyl ether) suitable for GC analysis.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use gas chromatography to separate the cholesterol derivative from other lipids.

-

Monitor the characteristic ions for both the unlabeled (native) cholesterol and the ¹³C-labeled internal standard using the mass spectrometer.

-

-

Quantification: Calculate the concentration of cholesterol in the original sample based on the known amount of the added standard and the measured ratio of the two isotopes.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Experimental Workflow: ¹³C Metabolic Labeling

The following workflow illustrates the key stages of a metabolic labeling experiment designed to trace the biosynthesis of cholesterol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determining Cholesterol Binding to Membrane Proteins by Cholesterol 13C Labeling in Yeast and Dynamic Nuclear Polarization NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Labeling with Cholesterol-13C5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cholesterol-13C5 as a stable isotope tracer for in vivo metabolic labeling studies. This technique is a powerful tool for elucidating the dynamics of cholesterol metabolism, including absorption, synthesis, transport, and excretion. Its application is particularly valuable in drug development for assessing the pharmacodynamic effects of novel therapeutics on cholesterol homeostasis.

Introduction

This compound is a non-radioactive, stable isotope-labeled version of cholesterol, where five carbon atoms in the sterol backbone are replaced with the heavy isotope, 13C.[1] This labeling allows for the sensitive and specific tracing of cholesterol molecules through various metabolic pathways in vivo. By administering this compound to animal models or human subjects, researchers can quantify key metabolic fluxes that are critical for understanding both normal physiology and the pathophysiology of diseases such as atherosclerosis, dyslipidemia, and metabolic syndrome. The use of stable isotopes like 13C avoids the safety and disposal concerns associated with radioactive tracers.[1]

The primary analytical technique for detecting and quantifying this compound and its metabolites is mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and isotope ratio mass spectrometry (IRMS).[1][2] These methods allow for the precise measurement of the enrichment of 13C in cholesterol and its various pools within the body, providing a dynamic picture of cholesterol metabolism.

Key Applications

The this compound protocol can be applied to a variety of in vivo studies, including:

-

Cholesterol Absorption: Quantifying the efficiency of intestinal cholesterol absorption.

-

Reverse Cholesterol Transport (RCT): Tracing the movement of cholesterol from peripheral tissues back to the liver for excretion, a key process in preventing atherosclerosis.[2]

-

Cholesterol Biosynthesis and Turnover: Determining the rates of de novo cholesterol synthesis and the overall turnover of cholesterol pools in the body.

-

Pharmacodynamic Studies: Evaluating the mechanism of action and efficacy of drugs that target cholesterol metabolism, such as statins, PCSK9 inhibitors, and CETP inhibitors.

-

Lipoprotein Kinetics: Studying the dynamics of cholesterol transport within different lipoprotein fractions (e.g., HDL, LDL, VLDL).

Experimental Protocols

The following are detailed protocols for in vivo metabolic labeling studies using this compound in a rodent model. These can be adapted for other species, including humans, with appropriate ethical and regulatory approval.

Materials and Reagents

-

This compound (e.g., [23,24,25,26,27-13C5]cholesterol)

-

Vehicle for administration (e.g., Intralipid, corn oil, or other suitable lipid emulsion)

-

Animal model (e.g., C57BL/6 mice, rats)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (e.g., scalpels, forceps)

-

Liquid nitrogen for snap-freezing samples

-

Reagents for lipid extraction (e.g., chloroform, methanol, isopropanol)

-

Internal standards for mass spectrometry (e.g., deuterated cholesterol)

Protocol for Intravenous (IV) Administration to Study Cholesterol Turnover and Reverse Cholesterol Transport

This protocol is adapted from studies investigating cholesterol kinetics in humans and can be scaled down for rodent models.

-

Tracer Preparation:

-

Solubilize this compound in a suitable vehicle. For intravenous administration, a sterile lipid emulsion like Intralipid is recommended.

-

The typical dosage for human studies is around 65 mg. For a mouse, a dose of 1-5 mg/kg body weight can be used as a starting point, to be optimized based on the specific experimental goals and analytical sensitivity.

-

-

Animal Preparation and Tracer Administration:

-

Acclimatize animals to the experimental conditions.

-

Fast animals overnight (12-16 hours) with free access to water.

-

Anesthetize the animal (e.g., using isoflurane).

-

Administer the this compound emulsion via a single bolus injection into the tail vein.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, and then daily for up to a week or longer for long-term studies).

-

Collect blood into EDTA-coated tubes and immediately place on ice.

-

Separate plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

-

At the end of the study, euthanize the animal and collect tissues of interest (e.g., liver, intestine, adipose tissue, aorta).

-

Snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

-

For studies of cholesterol excretion, collect feces at regular intervals.

-

Protocol for Oral Gavage Administration to Study Cholesterol Absorption

-

Tracer Preparation:

-

Dissolve this compound in a carrier oil such as corn oil.

-

A typical dose for a mouse would be in the range of 0.5-2 mg per animal.

-

-

Animal Preparation and Tracer Administration:

-

Fast animals overnight.

-

Administer the this compound oil solution via oral gavage.

-

-

Sample Collection:

-

Collect blood samples at various time points after gavage (e.g., 1h, 2h, 4h, 8h, 24h) to track the appearance of labeled cholesterol in the circulation.

-

Collect feces for 24-72 hours to quantify the amount of unabsorbed labeled cholesterol.

-

Process blood and collect tissues as described in the IV protocol.

-

Sample Preparation for Mass Spectrometry Analysis

-

Lipid Extraction from Plasma:

-

To a known volume of plasma (e.g., 50 µL), add an internal standard (e.g., deuterated cholesterol).

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure with a chloroform:methanol mixture.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Lipid Extraction from Tissues:

-

Homogenize a known weight of tissue in a suitable buffer.

-

Add an internal standard.

-

Perform lipid extraction as described for plasma.

-

-

Hydrolysis of Cholesteryl Esters (for total cholesterol measurement):

-

The extracted lipids can be subjected to saponification (e.g., using ethanolic KOH) to hydrolyze cholesteryl esters to free cholesterol.

-

-

Derivatization for GC-MS Analysis:

-

The extracted and dried cholesterol is often derivatized (e.g., silylation) to improve its volatility and chromatographic properties for GC-MS analysis.

-

Mass Spectrometry Analysis

-

Analyze the prepared samples by GC-MS, LC-MS, or GC-C-IRMS.

-

Monitor the ion signals corresponding to unlabeled cholesterol and this compound.

-

Calculate the enrichment of 13C in the cholesterol pool as a percentage or as a tracer-to-tracee ratio.

Data Presentation and Analysis

Quantitative data from this compound labeling studies are typically presented in tabular format to facilitate comparison between different experimental groups (e.g., control vs. drug-treated).

Table 1: Hypothetical Time-Course of this compound Enrichment in Plasma Following Intravenous Administration in Mice

| Time Point | Control Group (% 13C Enrichment) | Drug-Treated Group (% 13C Enrichment) |

| 5 min | 15.2 ± 1.8 | 14.9 ± 2.1 |

| 30 min | 12.5 ± 1.5 | 13.1 ± 1.9 |

| 1 hour | 10.1 ± 1.2 | 11.5 ± 1.6 |

| 4 hours | 6.8 ± 0.9 | 9.2 ± 1.1 |

| 8 hours | 4.5 ± 0.6 | 7.5 ± 0.9 |

| 24 hours | 2.1 ± 0.3 | 5.3 ± 0.7 |

| 48 hours | 1.0 ± 0.2 | 3.8 ± 0.5 |

*p < 0.05 compared to control. Data are presented as mean ± SD.

Table 2: Hypothetical Tissue Distribution of this compound at 48 Hours Post-IV Administration

| Tissue | Control Group (% 13C Enrichment) | Drug-Treated Group (% 13C Enrichment) |

| Liver | 3.5 ± 0.5 | 5.8 ± 0.7* |

| Intestine | 1.8 ± 0.3 | 2.5 ± 0.4 |

| Adipose Tissue | 0.5 ± 0.1 | 0.6 ± 0.1 |

| Aorta | 0.2 ± 0.05 | 0.15 ± 0.04 |

*p < 0.05 compared to control. Data are presented as mean ± SD.

Data analysis often involves pharmacokinetic modeling using multi-compartmental models to derive kinetic parameters such as fractional catabolic rates and production rates.

Visualizations

Experimental Workflow

References

Application Note: Quantitative Analysis of Cholesterol in Biological Matrices Using Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) with Cholesterol-¹³C₅

Introduction

Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones, bile acids, and vitamin D.[1] The accurate quantification of cholesterol in biological samples is crucial for clinical diagnostics and biomedical research, as abnormal levels are associated with numerous diseases, including cardiovascular disease, stroke, and type II diabetes.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference measurement procedure for cholesterol quantification due to its high accuracy and precision.[3]

This application note provides a detailed protocol for the quantification of total cholesterol in biological samples (e.g., serum, plasma, tissues) using Gas Chromatography-Mass Spectrometry (GC-MS) with Cholesterol-¹³C₅ as an internal standard. The use of a stable isotope-labeled internal standard corrects for analyte loss during sample preparation and variations in instrument response, ensuring highly reliable results.[2]

Principle of Isotope Dilution GC-MS

Isotope Dilution Mass Spectrometry is a powerful analytical technique for precise quantification. The core principle involves adding a known amount of an isotopically labeled version of the analyte (in this case, Cholesterol-¹³C₅) to the sample at the beginning of the workflow. This "isotopic spike" serves as an ideal internal standard because it is chemically identical to the endogenous analyte (native cholesterol) and thus behaves similarly during extraction, derivatization, and chromatographic separation.

The mass spectrometer distinguishes between the native and the labeled cholesterol based on their mass-to-charge (m/z) difference. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the exact concentration of the native cholesterol in the original sample, providing a highly accurate measurement.

Experimental Protocols

This section details the necessary reagents, sample preparation steps, derivatization, and instrument parameters for the analysis.

Reagents and Materials

-

Solvents: Chloroform, Methanol, Hexane, Pyridine, Toluene (HPLC or GC grade)

-

Standards: Cholesterol (≥99% purity), Cholesterol-¹³C₅ (as internal standard)

-

Reagents: Potassium hydroxide (KOH), Sodium chloride (NaCl), Sodium carbonate (Na₂CO₃), Anhydrous sodium sulfate.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).

-

Glassware: Pyrex test tubes with PTFE-lined screw caps, volumetric flasks, pipettes.

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.

Standard Solution Preparation

-

Cholesterol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cholesterol in 10 mL of chloroform.

-

Cholesterol-¹³C₅ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cholesterol-¹³C₅ in 10 mL of chloroform.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Cholesterol Stock Solution into a suitable matrix, along with a fixed amount of the IS Stock Solution. A typical calibration range is 0.1 to 15 mmol/L.

Sample Preparation (Total Cholesterol from Serum/Plasma)

The following protocol is a general guideline for extracting total cholesterol.

-

Aliquoting and Spiking: Pipette 50-200 µL of the serum/plasma sample into a glass tube. Add a precise volume of the Cholesterol-¹³C₅ internal standard solution.

-

Saponification (Hydrolysis of Cholesterol Esters):

-

Add 3 mL of 1 M methanolic KOH.

-

Vortex the mixture thoroughly.

-

Heat at 90°C for 60 minutes to ensure complete hydrolysis of cholesterol esters.

-

Cool the tubes to room temperature.

-

-

Extraction:

-

Add 2 mL of 0.9% saline solution and 5 mL of hexane.

-

Vortex vigorously for 1 minute and centrifuge at approximately 500 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the cholesterol to a new clean glass tube.

-

Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.

-

-

Drying: Evaporate the combined hexane extracts to complete dryness under a gentle stream of nitrogen at 50-60°C.

Derivatization

Derivatization is necessary to increase the volatility and thermal stability of cholesterol for GC analysis. The most common method is silylation to form trimethylsilyl (TMS) ethers.

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and vortex.

-

Heat the mixture at 60°C for 30-60 minutes.

-

After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Injection Mode | Splitless (1 µL) |

| Injector Temperature | 260 - 280°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane like Rxi-5ms) |

| Oven Program | Initial 120°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min. (Alternative: ramp to 300°C) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp | 280 - 300°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantification, specific ions of the derivatized cholesterol (Cholesterol-TMS) and the internal standard (Cholesterol-¹³C₅-TMS) are monitored.

| Compound | Derivatized Formula | Molecular Ion (M⁺) m/z | Quantifier Ion m/z | Qualifier Ion(s) m/z |

| Cholesterol-TMS | C₃₀H₅₄OSi | 458.4 | 368.3 (M-90) | 458.4, 329.3 |

| Cholesterol-¹³C₅-TMS (IS) | ²⁹C₅¹³C₅H₅₄OSi | 463.4 | 373.3 (M-90) | 463.4 |

Note: The exact m/z values for Cholesterol-¹³C₅-TMS may vary slightly depending on the position of the ¹³C labels. The values presented are theoretical for a +5 Da shift.

Data Analysis and Representative Results

The concentration of cholesterol in the sample is determined by calculating the peak area ratio of the quantifier ion for native cholesterol to that of the Cholesterol-¹³C₅ internal standard. A calibration curve is generated by plotting these ratios against the known concentrations of the prepared standards. The concentration of cholesterol in the unknown samples is then interpolated from this curve.

Method Performance Characteristics

The following table summarizes typical performance data for cholesterol quantification using GC-IDMS, as reported in the literature.

| Parameter | Result | Reference |

| Linearity (Correlation Coeff.) | r² > 0.99 | |

| Limit of Detection (LOD) | 0.04 mmol/L | |

| Limit of Quantification (LOQ) | 0.01 - 10.0 µg/mL (analyte dependent) | |

| Precision (CV%) | 0.22% - 3.9% | |

| Accuracy / Recovery | 92.5% - 108.4% |

Conclusion

The protocol described provides a robust and highly accurate method for the quantification of total cholesterol in biological matrices. The use of Cholesterol-¹³C₅ as an internal standard in an isotope dilution GC-MS workflow effectively minimizes analytical error, leading to precise and reliable data essential for research, clinical, and drug development applications. The high specificity of GC-MS, combined with the principle of isotope dilution, qualifies this method as a gold standard for cholesterol analysis.

References

Application Note: Quantitative Analysis of Cholesterol-¹³C₅ by Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction

Cholesterol, a vital lipid molecule, is a fundamental component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2] The study of its metabolism and transport is crucial in understanding various physiological and pathological states. Stable isotope-labeled compounds, such as Cholesterol-¹³C₅, are invaluable tools for metabolic research, serving as tracers to investigate metabolic pathways and as internal standards for accurate quantification in complex biological matrices.[3][4] This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Cholesterol-¹³C₅ in biological samples.

The inherent hydrophobicity and poor ionization efficiency of cholesterol present challenges for LC-MS analysis.[5] This protocol utilizes a reversed-phase chromatographic separation coupled with atmospheric pressure chemical ionization (APCI) mass spectrometry, which provides excellent sensitivity for nonpolar compounds like cholesterol without the need for derivatization. The method is designed for researchers, scientists, and drug development professionals requiring precise and accurate measurement of Cholesterol-¹³C₅.

Principle of the Method

This method employs isotope dilution mass spectrometry (IDMS), a gold standard for quantitative analysis. A known amount of an isotopic analog (e.g., Cholesterol-d7) is spiked into the sample as an internal standard (IS). Following lipid extraction and hydrolysis of cholesteryl esters, the sample is subjected to LC-MS analysis. The chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with APCI. The concentration of Cholesterol-¹³C₅ is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Experimental Workflow

The overall experimental workflow for the analysis of Cholesterol-¹³C₅ is depicted below.

Caption: Experimental workflow for Cholesterol-¹³C₅ quantification.

Detailed Experimental Protocol

Materials and Reagents

-

Cholesterol-¹³C₅ standard (MedChemExpress or equivalent)

-

Cholesterol-d7 internal standard (or other suitable standard)

-

HPLC-grade methanol, isopropanol, acetonitrile, and water

-

Hexane, 95% Ethanol

-

Potassium hydroxide (KOH)

-

Ammonium formate

-

Pooled human serum (or other relevant matrix for calibration standards)

Sample Preparation

-

Aliquoting: Pipette 100 µL of the biological sample (e.g., serum, plasma, cell lysate) into a glass tube.

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., Cholesterol-d7) in ethanol to each sample, calibrator, and quality control sample.

-

Hydrolysis (Saponification): To hydrolyze cholesteryl esters, add 1 mL of 1 M KOH in 95% ethanol. Vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour.

-

Extraction: After cooling to room temperature, add 2 mL of water and 5 mL of hexane. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer to a clean glass tube.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Methanol:Acetonitrile). Vortex to ensure complete dissolution. Transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions

-

Instrument: Agilent 1290 Infinity II UHPLC system or equivalent.

-

Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.7 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase A: Water/Methanol (50:50, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Methanol (80:20, v/v) with 10 mM ammonium formate.

-

Gradient:

-

0-2 min: 40% B

-

2-12 min: 40% to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 40% B for re-equilibration

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

-

Gas Temperature: 325°C

-

Vaporizer Temperature: 350°C

-

Capillary Voltage: 4000 V

-

Nebulizer Gas: Nitrogen at 45 psi

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion for cholesterol and its isotopologues in APCI is typically the dehydrated ion [M+H-H₂O]⁺.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cholesterol-¹³C₅ | 374.4 | 164.1 | 25 |

| Cholesterol-d7 (IS) | 376.4 | 166.1 | 25 |

Note: The exact m/z values and collision energies may require fine-tuning on the specific mass spectrometer being used.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical results for cholesterol analysis by LC-MS.

| Parameter | Expected Performance |

| Linear Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (Intra-day & Inter-day) | < 10% CV |

| Accuracy | 90 - 110% of nominal value |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Recovery | > 90% |

Isotope Dilution for Quantification

The principle of isotope dilution relies on the addition of a known quantity of an isotopically labeled standard that is chemically identical to the analyte. This standard co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.

Caption: Principle of quantification by isotope dilution mass spectrometry.

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of Cholesterol-¹³C₅ using LC-MS with isotope dilution. The method demonstrates high sensitivity, specificity, and accuracy, making it suitable for a wide range of research applications, including metabolic flux analysis and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures robust and reproducible results, which are critical for decision-making in both academic research and drug development.

References

- 1. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. scienceopen.com [scienceopen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) with Cholesterol-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cholesterol in biological matrices using Isotope Dilution Mass Spectrometry (IDMS) with Cholesterol-¹³C₅ as an internal standard. IDMS is recognized as a reference measurement procedure for cholesterol, offering high accuracy and precision.[1][2][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] In this case, Cholesterol-¹³C₅, which is chemically identical to endogenous cholesterol but has a different mass due to the incorporation of five ¹³C atoms, serves as the internal standard.[4] This "isotope spike" is added at the beginning of the sample preparation process, correcting for any analyte loss during extraction, derivatization, and analysis. The concentration of the endogenous cholesterol is then determined by measuring the ratio of the signal from the unlabeled cholesterol to that of the labeled Cholesterol-¹³C₅ using a mass spectrometer.

Applications

The accurate measurement of cholesterol is crucial in various research and clinical settings:

-

Clinical Diagnostics: Monitoring cholesterol levels is essential for assessing the risk of cardiovascular diseases.

-

Drug Development: Evaluating the efficacy of cholesterol-lowering drugs.

-

Metabolic Research: Studying cholesterol metabolism and its role in various physiological and pathological processes.

-

Reference Material Characterization: Assigning certified values to serum reference materials for quality control in clinical laboratories.

Experimental Protocols

Two primary mass spectrometry techniques are employed for cholesterol IDMS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Protocol

GC-MS is a classic and robust method for cholesterol quantification. It typically involves saponification to hydrolyze cholesterol esters, extraction of total cholesterol, and derivatization to increase volatility for gas chromatography.

3.1.1. Materials and Reagents

-

Cholesterol-¹³C₅ internal standard solution (concentration to be determined based on expected sample concentrations)

-

Serum/Plasma samples

-

Tris-HCl buffer (pH 7.4, 0.05 mol/L) with 0.25% Triton X-100

-

Ethanolic Potassium Hydroxide (KOH) solution for saponification

-

Hexane for extraction

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA with 1% Trimethylchlorosilane (TMCS)

-

Primary cholesterol standard for calibration curve

3.1.2. Sample Preparation Workflow

Caption: GC-IDMS workflow for cholesterol analysis.

3.1.3. Detailed Procedure

-

Sample Spiking: To a known volume of serum or plasma, add a precise amount of Cholesterol-¹³C₅ internal standard solution. The amount should be chosen to yield a peak area ratio of unlabeled to labeled cholesterol close to 1.

-

Dilution: Dilute the spiked serum samples with Tris-HCl buffer (pH 7.4, 0.05 mol/L, 0.25% Triton X-100).

-

Saponification: Add ethanolic KOH solution to the diluted sample to hydrolyze the cholesterol esters to free cholesterol. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

Extraction: After cooling, extract the total cholesterol (endogenous and labeled) from the aqueous matrix using a non-polar solvent like hexane. Vortex and centrifuge to separate the layers.

-

Drying: Transfer the organic (hexane) layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatization agent such as BSTFA. This reaction converts the hydroxyl group of cholesterol into a more volatile trimethylsilyl (TMS) ether. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for about 1 hour.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

3.1.4. GC-MS Parameters (Example)

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5ms) |

| Injection Mode | Splitless |

| Injector Temp. | 280°C |

| Oven Program | Initial 180°C, ramp to 300°C at 20°C/min, hold |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Monitored Ions (m/z) | Unlabeled Cholesterol-TMS: (specific m/z values) |

| Cholesterol-¹³C₅-TMS: (specific m/z values) |

Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS) Protocol

LC-MS methods for cholesterol analysis are gaining popularity as they often do not require derivatization, simplifying the sample preparation process.

3.2.1. Materials and Reagents

-

Cholesterol-¹³C₅ internal standard solution

-

Serum/Plasma samples

-

Methanol, Chloroform, Isopropanol for extraction and mobile phases

-

Ammonium acetate or formate for mobile phase additives

3.2.2. Sample Preparation Workflow

Caption: LC-IDMS workflow for cholesterol analysis.

3.2.3. Detailed Procedure

-

Sample Spiking: Add a precise amount of Cholesterol-¹³C₅ internal standard solution to a known volume of serum or plasma.

-

Saponification (for total cholesterol): If total cholesterol is to be measured, perform a saponification step as described in the GC-MS protocol to hydrolyze cholesterol esters. For free cholesterol analysis, this step is omitted.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids, including cholesterol. Common methods include the Folch or Bligh-Dyer procedures, which use a mixture of chloroform and methanol.

-

Drying and Reconstitution: Evaporate the organic extract to dryness under nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase, such as a methanol/isopropanol mixture.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.2.4. LC-MS/MS Parameters (Example)

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18) |

| Mobile Phase A | Water/Methanol with ammonium acetate |

| Mobile Phase B | Isopropanol/Methanol with ammonium acetate |

| Gradient | A suitable gradient to separate cholesterol from other lipids |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Unlabeled Cholesterol: (Precursor ion > Product ion) |

| Cholesterol-¹³C₅: (Precursor ion > Product ion) |

Data Presentation

The following tables summarize typical quantitative data for cholesterol analysis using IDMS.

Table 1: Performance Characteristics of a GC-IDMS Reference Method for Serum Cholesterol

| Parameter | Value | Reference |

| Precision (Total %CV) | ||

| SRM 1951b Level I | 0.61% | |

| SRM 1951b Level II | 0.73% | |

| Bias | ||

| vs. NIST RMP (SRMs) | 0.5% | |

| vs. Modified Abell-Kendall RMP | 1.6% | |

| Linearity Range | 0.1 to 15 mmol/L | |

| Limit of Detection (LOD) | 0.04 mmol/L |

SRM: Standard Reference Material; RMP: Reference Measurement Procedure; CV: Coefficient of Variation; NIST: National Institute of Standards and Technology.

Table 2: Comparison of LC-IDMS and GC-IDMS Methods for Serum Cholesterol

| Method | Coefficient of Variation (CV) | Agreement with GC-IDMS | Reference |

| LC-IDMS | Slightly larger than GC-IDMS | Mean values agreed within 1% | |

| GC-IDMS | Baseline | - |

Signaling Pathway

Cholesterol is a critical component of cellular membranes and a precursor for the synthesis of steroid hormones and bile acids. The cholesterol biosynthesis pathway is a complex, multi-step process that is tightly regulated.

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Conclusion

Isotope Dilution Mass Spectrometry using Cholesterol-¹³C₅ as an internal standard provides a highly accurate and precise method for the quantification of cholesterol in biological samples. The choice between GC-MS and LC-MS will depend on the specific application, available instrumentation, and desired throughput. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this reference method in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. Proposed serum cholesterol reference measurement procedure by gas chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis using Cholesterol-¹³C₅ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid molecule, is a fundamental component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1] Accurate quantification of cholesterol in biological matrices is crucial for clinical diagnostics, particularly in the management of cardiovascular diseases, and for advancing research in metabolic disorders.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy and precision quantification of cholesterol.[3] This technique utilizes a stable isotope-labeled internal standard, such as Cholesterol-¹³C₅, which is chemically identical to the analyte but mass-shifted, allowing for correction of matrix effects and variations during sample preparation and analysis.[3] Cholesterol-¹³C₅ serves as an ideal internal standard, ensuring reliable and reproducible quantification of cholesterol in complex biological samples.

This document provides detailed application notes and protocols for the quantitative analysis of cholesterol using Cholesterol-¹³C₅ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically labeled analyte, in this case, Cholesterol-¹³C₅, to the sample at the initial stage of preparation. The internal standard and the endogenous cholesterol are then co-processed through extraction, purification, and derivatization steps. Since the isotopically labeled standard behaves identically to the native analyte, any loss during sample processing will affect both equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate quantification of the endogenous cholesterol concentration can be achieved.

Experimental Protocols

Two primary mass spectrometry-based methods are presented for the quantification of total cholesterol in serum or plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantitative Analysis of Total Cholesterol by GC-MS

This protocol describes the quantification of total cholesterol using GC-MS following saponification and derivatization.

1. Sample Preparation

-

Spiking with Internal Standard: To 100 µL of serum or plasma, add a known amount of Cholesterol-¹³C₅ solution in a solvent like ethanol, aiming for a ratio close to 1:1 with the expected endogenous cholesterol concentration.

-

Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the sample. Vortex vigorously and incubate at 60°C for 1 hour to hydrolyze cholesterol esters to free cholesterol.

-